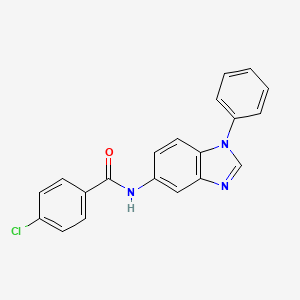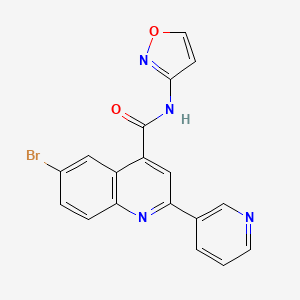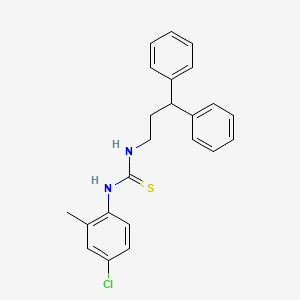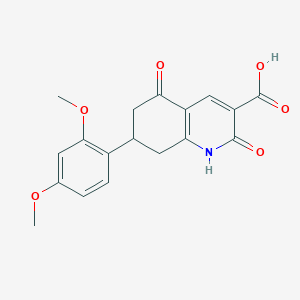![molecular formula C18H22FN5O3 B4794720 N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4794720.png)
N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Overview
Description
N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as DPA-714, is a novel radioligand that has been used extensively in scientific research for imaging purposes. DPA-714 is a high-affinity ligand for the translocator protein (TSPO), which is found primarily in the outer mitochondrial membrane of cells. It has been shown to be useful in imaging neuroinflammation, which is associated with a number of neurological disorders.
Mechanism of Action
DPA-714 binds to N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, which is found primarily in the outer mitochondrial membrane of cells. N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is involved in a number of cellular processes, including the regulation of cholesterol transport, the production of steroid hormones, and the regulation of apoptosis. N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is also upregulated in response to cellular stress, such as inflammation. By binding to N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, DPA-714 can be used to image the level of neuroinflammation in the brain.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in microglial cells. DPA-714 has also been shown to reduce the activation of astrocytes, which are involved in the regulation of neuronal function. In addition, DPA-714 has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPA-714 in lab experiments is its high affinity for N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. This allows for the imaging of neuroinflammation with high sensitivity and specificity. DPA-714 is also relatively easy to synthesize, which makes it a cost-effective option for research purposes. However, one of the limitations of using DPA-714 is its short half-life, which can limit the amount of time available for imaging.
Future Directions
There are a number of future directions for the use of DPA-714 in scientific research. One potential application is in the study of the role of N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in cancer. N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been shown to be upregulated in a number of different types of cancer, and DPA-714 could be used to investigate the potential role of N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in cancer progression. Another potential application is in the study of the immunomodulatory effects of drugs. DPA-714 could be used to investigate the effects of drugs on the immune system, which could have implications for the treatment of a number of different diseases. Finally, DPA-714 could be used to investigate the role of neuroinflammation in a number of different neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Scientific Research Applications
DPA-714 has been used extensively in scientific research for imaging purposes. It is primarily used to image neuroinflammation, which is associated with a number of neurological disorders including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been used to study the effects of drugs on the immune system and to investigate the role of N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in cancer.
properties
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-26-16-11-17(27-2)22-18(21-16)20-15(25)12-23-7-9-24(10-8-23)14-5-3-13(19)4-6-14/h3-6,11H,7-10,12H2,1-2H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEVPHASEFMFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethoxypyrimidin-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B4794638.png)



![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4794662.png)

![O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B4794667.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4794670.png)
![4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B4794673.png)

![3-methyl-N-[(5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4794704.png)
![N~1~-(2-chloro-3-pyridinyl)-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4794705.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794709.png)
![3-ethyl-5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794713.png)